molecular formula C5H9BrO B2610974 (S)-3-(Bromomethyl)tetrahydrofuran CAS No. 1616806-50-8

(S)-3-(Bromomethyl)tetrahydrofuran

Cat. No.: B2610974
CAS No.: 1616806-50-8
M. Wt: 165.03
InChI Key: AXQYVOIYCYAVSW-RXMQYKEDSA-N
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Description

“(S)-3-(Bromomethyl)tetrahydrofuran” is a chemical compound with the molecular formula C5H9BrO . It is a derivative of tetrahydrofuran (THF), which is an organic compound classified as a heterocyclic compound, specifically a cyclic ether .


Synthesis Analysis

The synthesis of tetrahydrofurans can be achieved through various methods. One such method involves a diastereoselective synthesis of pentasubstituted tetrahydrofurans via a (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes, catalyzed by Sn(OTf)2, SnCl4, or Hf(OTf)4 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with four carbon atoms and one oxygen atom. The bromomethyl group is attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

Tetrahydrofurans, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C(sp3)-H arylation of cyclic and acyclic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 165.03 g/mol . Other properties such as density, boiling point, and refractive index are not specified in the available literature.

Scientific Research Applications

Multienzymatic Stereoselective Cascade Process

A study demonstrates the use of a multienzymatic stereoselective cascade process for the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors. This methodology involves the reduction of α-bromo-α,β-unsaturated ketones to give the corresponding bromohydrins, which are further manipulated to prepare tetrahydrofuran synthons. This process is significant for the synthesis of biologically active products, including drugs, flavors, and agrochemicals (Brenna et al., 2017).

Oxidative C-H/N-H Cross-Coupling

Another research application is seen in the oxidative amination of tetrahydrofuran mediated by visible-light catalysis, using molecular oxygen as an oxidant. This process highlights a green route for N-substituted azoles, demonstrating tetrahydrofuran's role in forming privileged structural moieties in important organic compounds (Zhang et al., 2017).

Stereoselective Synthesis of Dihydrofurans

The stereoselective synthesis of multi-substituted dihydrofurans, valuable intermediates in natural product and pharmaceutical synthesis, is facilitated by (S)-3-(Bromomethyl)tetrahydrofuran. A protocol using K2CO3 as a base in tetrahydrofuran has been developed, yielding high stereoselectivity and efficiency (Zhang et al., 2007).

Reduction of Biomass-Derived Furanic Compounds

In the context of biorefinery, the catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) into valuable chemicals demonstrates the application of tetrahydrofuran derivatives in sustainable chemistry. This process involves various reactions, including hydrogenation and hydrogenolysis, underlining the compound's versatility in chemical transformations (Nakagawa et al., 2013).

Direct Conversion of Carbohydrates to HMF

A study on the direct conversion of glucose-based carbohydrates to 5-hydroxymethylfurfural (HMF) using a Sn-Mont catalyst in a tetrahydrofuran (THF)/dimethylsulfoxide (DMSO) medium showcases the application of tetrahydrofuran derivatives in the fine chemical industry. This conversion is crucial for the development of renewable biomass-based chemicals and fuels (Wang et al., 2012).

Safety and Hazards

“(S)-3-(Bromomethyl)tetrahydrofuran” is classified as a combustible liquid. It is harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Mechanism of Action

Properties

IUPAC Name

(3S)-3-(bromomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYVOIYCYAVSW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616806-50-8
Record name (3S)-3-(bromomethyl)oxolane
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